molecular formula C10H14N2O2 B13631008 Ethyl (I(2)S)-I(2)-amino-2-pyridinepropanoate CAS No. 457059-39-1

Ethyl (I(2)S)-I(2)-amino-2-pyridinepropanoate

Cat. No.: B13631008
CAS No.: 457059-39-1
M. Wt: 194.23 g/mol
InChI Key: USADZNHVKXZURN-QMMMGPOBSA-N
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Description

Ethyl (3S)-3-amino-3-(pyridin-2-yl)propanoate is a chemical compound with the molecular formula C10H14N2O2. It is a derivative of alanine, where the amino group is substituted with a pyridin-2-yl group. This compound is of interest in various fields, including pharmaceutical chemistry, due to its potential biological activities and its role as an intermediate in the synthesis of other bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of ethyl (3S)-3-amino-3-(pyridin-2-yl)propanoate typically involves the reaction of 2-aminopyridine with ethyl acrylate. The reaction is carried out under nitrogen protection, using anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst. The mixture is heated in an oil bath at a temperature range of 120-160°C for 16-20 hours. After the reaction, the mixture is washed with organic solvents, concentrated under reduced pressure, and recrystallized to obtain the final product .

Industrial Production Methods

In an industrial setting, the production of ethyl (3S)-3-amino-3-(pyridin-2-yl)propanoate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The raw materials used are readily available and cost-effective, making the industrial production economically viable .

Chemical Reactions Analysis

Types of Reactions

Ethyl (3S)-3-amino-3-(pyridin-2-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can yield primary amines .

Scientific Research Applications

Ethyl (3S)-3-amino-3-(pyridin-2-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl (3S)-3-amino-3-(pyridin-2-yl)propanoate involves its interaction with specific molecular targets. The pyridin-2-yl group can bind to active sites of enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (3S)-3-amino-3-(pyridin-2-yl)propanoate is unique due to its specific substitution pattern and its role as an intermediate in the synthesis of various bioactive molecules. Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications .

Properties

CAS No.

457059-39-1

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

ethyl (3S)-3-amino-3-pyridin-2-ylpropanoate

InChI

InChI=1S/C10H14N2O2/c1-2-14-10(13)7-8(11)9-5-3-4-6-12-9/h3-6,8H,2,7,11H2,1H3/t8-/m0/s1

InChI Key

USADZNHVKXZURN-QMMMGPOBSA-N

Isomeric SMILES

CCOC(=O)C[C@@H](C1=CC=CC=N1)N

Canonical SMILES

CCOC(=O)CC(C1=CC=CC=N1)N

Origin of Product

United States

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